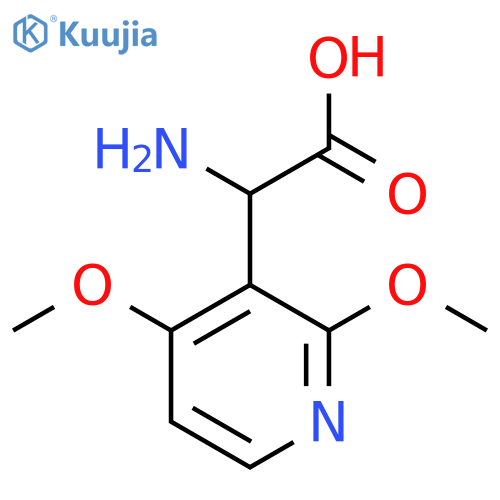

Cas no 2228111-59-7 (2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid)

2228111-59-7 structure

商品名:2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid

- 2228111-59-7

- EN300-1776470

-

- インチ: 1S/C9H12N2O4/c1-14-5-3-4-11-8(15-2)6(5)7(10)9(12)13/h3-4,7H,10H2,1-2H3,(H,12,13)

- InChIKey: ALQIVYXYZZSSLC-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=C(C=1C(C(=O)O)N)OC

計算された属性

- せいみつぶんしりょう: 212.07970687g/mol

- どういたいしつりょう: 212.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 94.7Ų

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1776470-0.05g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-10.0g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1776470-10g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-0.5g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-2.5g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-0.25g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-5g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-1g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-0.1g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1776470-1.0g |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid |

2228111-59-7 | 1g |

$1543.0 | 2023-06-03 |

2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

2228111-59-7 (2-amino-2-(2,4-dimethoxypyridin-3-yl)acetic acid) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量